molecular formula C6H6N4OS B13016656 2-(Methylthio)imidazo[2,1-f][1,2,4]triazin-4(3H)-one

2-(Methylthio)imidazo[2,1-f][1,2,4]triazin-4(3H)-one

Cat. No.: B13016656
M. Wt: 182.21 g/mol
InChI Key: KAXNXLRMHYDZAI-UHFFFAOYSA-N
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Description

2-(Methylthio)imidazo[2,1-f][1,2,4]triazin-4(3H)-one is a heterocyclic compound that belongs to the class of imidazo[2,1-f][1,2,4]triazinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)imidazo[2,1-f][1,2,4]triazin-4(3H)-one typically involves a multi-step process starting from imidazoles. One common method involves the electrophilic amination of imidazoles, followed by cyclization and functionalization at key positions . The reaction conditions often require careful control of temperature, pH, and the use of specific reagents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process must be optimized for safety, efficiency, and cost-effectiveness. This includes the use of automated reactors, continuous flow systems, and rigorous quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)imidazo[2,1-f][1,2,4]triazin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, are critical for achieving the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers. Substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or aryl groups .

Mechanism of Action

The mechanism of action of 2-(Methylthio)imidazo[2,1-f][1,2,4]triazin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[2,1-f][1,2,4]triazinones and related heterocycles, such as imidazo[1,2-a]pyrazines and imidazo[2,1-c][1,2,4]triazines .

Uniqueness

2-(Methylthio)imidazo[2,1-f][1,2,4]triazin-4(3H)-one is unique due to its specific substitution pattern and the presence of the methylthio group.

Properties

Molecular Formula

C6H6N4OS

Molecular Weight

182.21 g/mol

IUPAC Name

2-methylsulfanyl-3H-imidazo[2,1-f][1,2,4]triazin-4-one

InChI

InChI=1S/C6H6N4OS/c1-12-6-8-5(11)4-7-2-3-10(4)9-6/h2-3H,1H3,(H,8,9,11)

InChI Key

KAXNXLRMHYDZAI-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN2C=CN=C2C(=O)N1

Origin of Product

United States

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